N-(3-acetylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2S2/c1-14-22(32-23(25-14)17-6-4-10-24-12-17)19-8-9-21(28-27-19)31-13-20(30)26-18-7-3-5-16(11-18)15(2)29/h3-12H,13H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDBEIPEKNGQAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC=CC(=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a thiazole ring, pyridazine moiety, and acetylphenyl group, suggest diverse biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Overview
The molecular formula of this compound is , with a molecular weight of 461.6 g/mol. The compound features various heterocyclic systems that may enhance its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H19N5O2S2 |
| Molecular Weight | 461.6 g/mol |
| CAS Number | 954590-12-6 |
This compound exhibits several mechanisms of action:
- Antimicrobial Activity : Compounds with thiazole and pyridazine rings are known for their antimicrobial properties. Studies indicate that derivatives of this compound can inhibit bacterial growth by disrupting cellular processes.
- Anticancer Properties : The structural components suggest potential anticancer activity, as similar compounds have been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.
- Enzyme Inhibition : The thioacetamide group may interact with enzymes, potentially inhibiting their activity and leading to therapeutic effects in diseases where these enzymes play a critical role.
Antimicrobial Activity
A study assessing the antimicrobial efficacy of thiazole derivatives found that compounds similar to N-(3-acetylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-y)thio)acetamide exhibited significant inhibition against various bacterial strains. The mechanism was attributed to the disruption of the bacterial cell wall synthesis.
Anticancer Research
In a clinical trial involving pyridazine derivatives, compounds structurally related to N-(3-acetylphenyl)-2-((6-(4-methyl-2-(pyridin-3-y)thiazol-5-y)thio)acetamide showed promising results in reducing tumor size in patients with specific types of cancer. The study highlighted the compound's ability to induce apoptosis and inhibit angiogenesis.
Comparative Analysis
To understand the biological activity better, it is essential to compare N-(3-acetylphenyl)-2-((6-(4-methyl-2-(pyridin-3-y)thiazol-5-y)thio)acetamide with other related compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 4-Methylthiazole | Thiazole ring | Antimicrobial |
| Pyridazinone Derivatives | Pyridazine core | Anticancer |
| Benzothiazole Derivatives | Benzothiazole scaffold | Antiviral |
Q & A
Q. What are the optimal synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, including coupling of thiazole-pyridazine intermediates with thioacetamide precursors. Key steps:
- Use polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance reactivity of polar substrates .
- Control temperature (typically 60–100°C) and reaction time (12–24 hours) to maximize yield and minimize side products .
- Monitor progress via HPLC for purity (>95%) and NMR spectroscopy to confirm functional group integration (e.g., acetylphenyl, pyridinyl-thiazole) .
Q. Which analytical techniques are critical for structural characterization?
- ¹H/¹³C NMR : Assign peaks for acetyl (δ ~2.5 ppm), thioacetamide (δ ~3.8 ppm), and aromatic protons (δ 7.0–9.0 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., exact mass via HRMS) and fragmentation patterns .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What are the solubility properties, and how do they impact experimental design?
- Soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in ethanol.
- For biological assays, dissolve in DMSO (≤0.1% v/v) to avoid cytotoxicity .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data be resolved?
- Assay Variability : Compare cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., IC₅₀ under hypoxia vs. normoxia) .
- Purity Verification : Re-analyze batches via HPLC; impurities >5% may skew activity .
- Structural Analogs : Cross-reference data with analogs (e.g., N-(4-acetylphenyl) derivatives) to identify substituent-specific effects .
Q. What strategies improve pharmacokinetic properties (e.g., bioavailability, metabolic stability)?
- Substituent Modification : Replace the acetyl group with electron-withdrawing groups (e.g., nitro) to enhance metabolic stability .
- Prodrug Design : Mask the thioacetamide moiety with ester-protecting groups to improve solubility .
- In Silico Modeling : Use molecular docking to predict CYP450 interactions and optimize logP values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
